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Introduction
Lamellarin H is a member of the lamellarin family of marine alkaloids, a class of compounds

that has garnered significant interest in the scientific community due to their potent and diverse

biological activities.[1][2] First isolated from the marine ascidian Didemnum chartaceum,

Lamellarin H, like other lamellarins, is derived from the condensation of DOPA (3,4-

dihydroxyphenylalanine) precursors.[3][4][5] These compounds are characterized by a central

pyrrole ring. Lamellarins are broadly categorized into two groups: those with a fused pyrrole

ring system (Type I) and those with a non-fused system (Type II).[3][6] Lamellarin H belongs to

the Type Ib subgroup, which features a 5,6-unsaturated fused pentacyclic core.[6] This guide

provides an in-depth analysis of the chemical structure and stereochemistry of Lamellarin H,

supported by quantitative data, experimental protocols, and visual diagrams to aid in its study

and application in drug discovery and development.

Chemical Structure and Stereochemistry
Lamellarin H is a polycyclic aromatic alkaloid with the chemical formula C₂₅H₁₅NO₈.[6] The

core of Lamellarin H is a pentacyclic system, specifically a 6H-

[3]benzopyrano[4',3':4,5]pyrrolo[2,1-a]isoquinoline ring structure. This rigid, planar scaffold is

extensively decorated with hydroxyl groups, which are crucial for its biological activity.
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Stereochemistry: The chemical structure of Lamellarin H is planar and does not contain any

chiral centers. As a result, Lamellarin H is an achiral molecule and does not exhibit optical

activity. Some related, more sterically hindered lamellarins can exhibit atropisomerism due to

restricted rotation of phenyl substituents, but this is not typically observed for Lamellarin H
under normal conditions.[5]

The structure of Lamellarin H is depicted in the diagram below.
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Caption: Chemical structure of Lamellarin H.

Quantitative Data
The structural elucidation of Lamellarin H has been confirmed through various spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). The following table summarizes the key quantitative data for Lamellarin H.
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Property Value

Molecular Formula C₂₅H₁₅NO₈

Molecular Weight 457.39 g/mol

¹H NMR (DMSO-d₆, 400 MHz)

δ (ppm): 10.01 (s, 1H), 9.61 (s, 1H), 9.49 (s,

1H), 9.39 (s, 1H), 8.91 (s, 1H), 8.16 (d, J=8.8

Hz, 1H), 7.82 (s, 1H), 7.49 (d, J=8.8 Hz, 1H),

7.42 (s, 1H), 7.15 (d, J=8.4 Hz, 1H), 6.98 (s,

1H), 6.92 (d, J=8.4 Hz, 1H)

¹³C NMR (DMSO-d₆, 100 MHz)

δ (ppm): 160.2, 151.8, 148.5, 146.0, 145.8,

145.4, 145.2, 133.1, 128.9, 126.1, 124.9, 123.8,

122.1, 120.3, 119.8, 117.9, 116.5, 116.0, 115.8,

115.3, 114.9, 112.5, 107.9, 105.4, 102.1

High-Resolution MS (ESI)
m/z: 458.0876 [M+H]⁺ (Calculated for

C₂₅H₁₆NO₈: 458.0870)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocols
The following sections provide an overview of the methodologies for the synthesis and

biological evaluation of Lamellarin H.

Total Synthesis of Lamellarin H
Several total syntheses of Lamellarin H have been reported. A common strategy involves the

construction of the central pyrrole core followed by annulation to form the pentacyclic system.

One such approach is outlined below.[6]

Key Step: Palladium-Catalyzed Annulation

A key step in a reported synthesis involves a one-pot bromination and Suzuki cross-coupling

reaction to form a lactone intermediate. This is followed by N-alkylation and cyclization to yield

the protected Lamellarin H core. The final step is the deprotection of the hydroxyl groups.
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Preparation of the Lactone Intermediate: A suitably substituted pyrrole derivative undergoes

a one-pot reaction involving bromination followed by a palladium-catalyzed Suzuki cross-

coupling with a boronic acid to form the lactone ring.

N-alkylation and Cyclization: The nitrogen of the pyrrole ring is alkylated with

bromoacetaldehyde dimethyl acetal. Subsequent treatment with acid induces cyclization to

form the isoquinoline portion of the pentacyclic system, yielding the fully protected Lamellarin

skeleton.

Deprotection: The protecting groups on the hydroxyl functions (often methyl or isopropyl

ethers) are removed. A common reagent for this is boron tribromide (BBr₃) in a suitable

solvent like dichloromethane at low temperatures. This final step yields Lamellarin H.[6]

The general workflow for the final steps of a representative total synthesis of Lamellarin H is

illustrated below.
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Caption: Final stages of Lamellarin H total synthesis.

Biological Activity Assay: Topoisomerase I Inhibition
Lamellarin H is known to be an inhibitor of topoisomerase I, an enzyme crucial for DNA

replication and transcription.[7] A common in vitro assay to determine this activity is the DNA

relaxation assay.

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, KCl, MgCl₂,

DTT, and BSA.

DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.
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Enzyme and Inhibitor: Human topoisomerase I enzyme is added to the reaction mixture. The

test compound, Lamellarin H, dissolved in a suitable solvent (e.g., DMSO), is added at

various concentrations. A known topoisomerase I inhibitor, such as camptothecin, is used as

a positive control.

Incubation: The reaction mixtures are incubated at 37°C for a set period, typically 30

minutes.

Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and

a loading dye.

Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The gel is

stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a

corresponding persistence of the supercoiled form.

The logical flow of the topoisomerase I inhibition assay is depicted below.
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Caption: Topoisomerase I inhibition assay workflow.

Conclusion
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Lamellarin H is a structurally defined, achiral marine alkaloid with a planar pentacyclic core. Its

synthesis has been achieved through various routes, allowing for the production of analogues

for structure-activity relationship studies. The potent biological activities of Lamellarin H,

particularly its role as a topoisomerase I inhibitor, make it a valuable lead compound in the

development of new therapeutic agents. This guide provides the foundational chemical and

methodological information required for researchers to further explore the potential of

Lamellarin H and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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